N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
Description
BenchChem offers high-quality N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N9OS/c1-19-11(16-17-18-19)22-5-10(21)15-8-4-9(14-6-13-8)20-3-2-12-7-20/h2-4,6-7H,5H2,1H3,(H,13,14,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTZOOKVKZFJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N9OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a tetrazole group. Its molecular formula is , and it has been synthesized for various research applications, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the Imidazole-Pyrimidine Linkage : This may involve condensation reactions between appropriate precursors.
- Introduction of the Tetrazole Group : This can be achieved through cyclization reactions involving azides or other nitrogen sources.
- Final Acetamide Formation : The final step often involves acylation to introduce the acetamide functionality.
Antimicrobial Properties
Research has indicated that compounds featuring imidazole and pyrimidine rings exhibit significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl) | 20 | E. coli |
| N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-thioacetamide | 25 | S. aureus |
| Reference Drug (Ciprofloxacin) | 30 | E. coli |
Anticancer Activity
Imidazole derivatives have been noted for their anticancer properties, particularly in targeting specific cancer cell lines. For example, compounds similar to N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-thioacetamide have shown promising results in inhibiting tumor growth in vitro .
Case Study: Anticancer Effects
In a study conducted by Jain et al., imidazole-containing compounds were tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-thioacetamide can be attributed to its structural components:
- Imidazole and Pyrimidine Rings : These heterocycles are known for their ability to interact with biological targets due to their electron-rich nature.
- Tetrazole Group : The presence of the tetrazole moiety enhances solubility and bioavailability, contributing to its pharmacological profile .
- Thioacetamide Functionality : This group may play a role in enhancing the compound's reactivity towards biological targets.
Chemical Reactions Analysis
Thioether (S–C bond):
-
Oxidation : Forms sulfoxide or sulfone derivatives under controlled oxidation with H₂O₂ or mCPBA .
-
Alkylation : Reacts with alkyl halides to form sulfonium salts .
Acetamide (N–C=O):
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Hydrolysis : Acidic or basic conditions yield carboxylic acid derivatives.
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Nucleophilic substitution : Replacement of the acetamide group with amines or hydrazines .
Tetrazole Ring:
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Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) due to nitrogen donor sites .
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Thermal stability : Decomposes above 200°C, releasing nitrogen gas .
Imidazole Ring:
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Electrophilic substitution : Halogenation or nitration at the C2/C4 positions .
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Metal coordination : Binds to metal ions via N3 lone pairs .
Key Reaction Data
Spectroscopic Characterization
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¹H NMR :
-
IR :
Stability and Degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
